molecular formula C23H23N3O3S2 B318734 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide

4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide

Katalognummer: B318734
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: VUPXFPKISNJNJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide is a complex organic compound with the molecular formula C23H23N3O3S2 and a molecular weight of 453.58 g/mol . This compound is characterized by its unique structure, which includes an isopropylamino group, a sulfonyl group, and a biphenylcarboxamide moiety.

Vorbereitungsmethoden

The synthesis of 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-[(isopropylamino)sulfonyl]aniline, which is then reacted with carbonothioyl chloride to form the intermediate product. This intermediate is subsequently coupled with 4-biphenylcarboxylic acid under specific reaction conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Wissenschaftliche Forschungsanwendungen

4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide can be compared with similar compounds such as:

    N-[(4-aminophenyl)sulfonyl]-4-biphenylcarboxamide: This compound lacks the isopropylamino group, which may affect its biological activity and chemical reactivity.

    N-[(4-methylphenyl)sulfonyl]-4-biphenylcarboxamide: The presence of a methyl group instead of an isopropylamino group can lead to differences in steric and electronic properties.

    N-[(4-chlorophenyl)sulfonyl]-4-biphenylcarboxamide:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H23N3O3S2

Molekulargewicht

453.6 g/mol

IUPAC-Name

4-phenyl-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H23N3O3S2/c1-16(2)26-31(28,29)21-14-12-20(13-15-21)24-23(30)25-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,26H,1-2H3,(H2,24,25,27,30)

InChI-Schlüssel

VUPXFPKISNJNJD-UHFFFAOYSA-N

SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.